N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]METHANESULFONAMIDE
CAS No.: 461463-72-9
Cat. No.: VC6665858
Molecular Formula: C14H13N3O2S
Molecular Weight: 287.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 461463-72-9 |
|---|---|
| Molecular Formula | C14H13N3O2S |
| Molecular Weight | 287.34 |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-7-3-2-6-10(11)14-15-12-8-4-5-9-13(12)16-14/h2-9,17H,1H3,(H,15,16) |
| Standard InChI Key | BFWONWUVHNNGET-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Introduction
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by its structural components, which include a benzodiazole ring linked to a phenyl group, further connected to a methanesulfonamide moiety. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge of sulfonamides.
Synthesis and Preparation
The synthesis of N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]methanesulfonamide would likely involve a multi-step process starting with the preparation of the benzodiazole ring and the phenyl group. This could be followed by a coupling reaction to link these components, and finally, the introduction of the methanesulfonamide group through a sulfonamide-forming reaction.
Safety and Handling
As with many chemical compounds, handling N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]methanesulfonamide requires proper safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols. Specific safety data sheets (SDS) should be consulted for detailed information.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume